

An In-depth Technical Guide to the Solubility of 6-Methoxy-2-methylnicotinaldehyde

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Compound of Interest

Compound Name: 6-Methoxy-2-methylnicotinaldehyde

Cat. No.: B128043

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Abstract

6-Methoxy-2-methylnicotinaldehyde is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its solubility characteristics is paramount for its effective use in various applications, from reaction chemistry to formulation development. This technical guide provides a comprehensive overview of the predicted solubility of **6-Methoxy-2-methylnicotinaldehyde** based on its molecular structure, and in the absence of extensive public quantitative data, presents a detailed, field-proven experimental protocol for its solubility determination in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals to enable accurate and reproducible solubility assessments.

Introduction: The Significance of Solubility in a Preclinical Context

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like **6-Methoxy-2-methylnicotinaldehyde** is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation. Poor aqueous solubility can be a major hurdle in drug development, leading to low absorption and inadequate therapeutic efficacy. Conversely, understanding its solubility in various organic solvents is essential for designing efficient synthetic routes, purification strategies, and the development of suitable

analytical methods. The pyridine ring, a common motif in medicinal chemistry, and its substituents in **6-Methoxy-2-methylnicotinaldehyde**, a methoxy and a methyl group, along with the aldehyde functionality, all contribute to its overall polarity and potential for intermolecular interactions, thereby dictating its solubility profile.

Physicochemical Properties and Predicted Solubility Profile

To date, there is a notable absence of publicly available, quantitative solubility data for **6-Methoxy-2-methylnicotinaldehyde** across a range of common laboratory solvents. However, an informed prediction of its solubility behavior can be derived from its molecular structure and known physical properties.

Table 1: Physicochemical Properties of **6-Methoxy-2-methylnicotinaldehyde** and Related Compounds

Property	6-Methoxynicotinaldehyde	6-Methoxy-2-pyridinecarboxaldehyde	2-Methylnicotinaldehyde
CAS Number	65873-72-5[1]	54221-96-4[2][3][4][5]	60032-57-7[6]
Molecular Formula	C7H7NO2[1]	C7H7NO2[2][3][4][5]	C7H7NO[6]
Molecular Weight	137.14 g/mol [1]	137.14 g/mol [2]	121.14 g/mol [6]
Melting Point	51-54 °C[1]	Not Available	242 °C (decomp)[6]
Boiling Point	65-70 °C (at 12 Torr) [1]	103-104 °C (at 20 mmHg)[2]	211.886 °C (at 760 mmHg)[6]
Water Solubility	Insoluble[1]	Not Available	Not Available[6]

The structure of **6-Methoxy-2-methylnicotinaldehyde** features a moderately polar pyridine ring, a hydrogen bond accepting methoxy group, a polar aldehyde group, and a nonpolar methyl group. This combination of functional groups suggests a nuanced solubility profile:

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and aldehyde groups, which can act as hydrogen bond acceptors, suggests that **6-Methoxy-2-methylnicotinaldehyde** will likely exhibit moderate to good solubility in polar protic solvents.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule should facilitate solubility in polar aprotic solvents.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the solubility in nonpolar solvents is expected to be limited.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.^[7] This protocol provides a step-by-step guide to accurately measure the solubility of **6-Methoxy-2-methylnicotinaldehyde**.

Principle

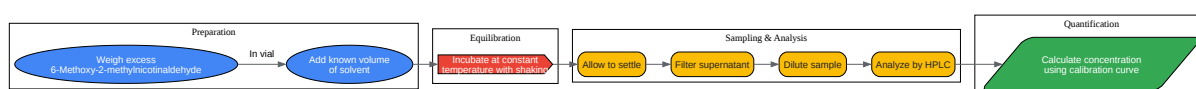
An excess amount of solid **6-Methoxy-2-methylnicotinaldehyde** is equilibrated with a known volume of a specific solvent at a constant temperature. After reaching equilibrium, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **6-Methoxy-2-methylnicotinaldehyde** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes

- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- HPLC system with a UV detector
- Vials with screw caps

Experimental Workflow



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Caption: Experimental workflow for determining the solubility of **6-Methoxy-2-methylnicotinaldehyde**.

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **6-Methoxy-2-methylnicotinaldehyde** to a series of vials. A visual excess of solid should be present to ensure saturation.
 - Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vials to stand at the constant temperature for a short period to allow the excess solid to sediment.
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the solution through a syringe filter (e.g., 0.22 μm) into a clean vial to remove any undissolved particles.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **6-Methoxy-2-methylnicotinaldehyde** of known concentrations.
 - Develop a suitable HPLC method. For pyridine derivatives, a reversed-phase C18 column is often effective, with a mobile phase consisting of a mixture of water (with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
[8]
 - Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
 - Inject the diluted sample solution and determine its concentration from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Interpretation and Reporting

The experimentally determined solubility data should be presented in a clear and organized manner, preferably in a tabular format, specifying the solvent, temperature, and the measured solubility value with appropriate units. It is also crucial to report the analytical method used for quantification and its validation parameters to ensure the reliability and reproducibility of the results.

Conclusion

While direct quantitative solubility data for **6-Methoxy-2-methylnicotinaldehyde** remains limited in the public domain, this technical guide provides a robust framework for its determination. By understanding the underlying principles of solubility based on molecular structure and by employing a validated experimental protocol such as the isothermal shake-flask method coupled with HPLC analysis, researchers can confidently and accurately characterize this important synthetic building block. This will, in turn, facilitate its effective application in drug discovery and chemical synthesis.

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